molecular formula C13H16O3 B13580182 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutanoic acid

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutanoic acid

Cat. No.: B13580182
M. Wt: 220.26 g/mol
InChI Key: RFDFMSUNXLGWDX-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutanoic acid is a branched-chain carboxylic acid featuring a 2,3-dihydrobenzofuran moiety fused to a 3-methylbutanoic acid group. The methyl branch on the butanoic acid chain may influence lipophilicity, bioavailability, and intermolecular interactions, making this compound distinct from linear-chain analogs .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutanoic acid

InChI

InChI=1S/C13H16O3/c1-13(2,8-12(14)15)10-3-4-11-9(7-10)5-6-16-11/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)

InChI Key

RFDFMSUNXLGWDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=CC2=C(C=C1)OCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutanoic acid typically involves the condensation of 2,3-dihydrobenzofuran with a suitable butanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutanoic acid is a compound with applications in scientific research, particularly as a building block in chemistry.

While the search results provide limited direct information on specific applications, related compounds and derivatives offer insight into potential uses:

  • 2,3-Dihydrobenzofurans: These are considered privileged structures and used as chemical platforms for designing small compound libraries .
  • Dihydrobenzofuran derivatives: These have uses as fragrance or flavoring materials .
  • 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid: This compound is related and has similar skeleton products, suggesting potential applications in similar research areas .
  • 2,3-Dihydrobenzofuran (coumaran): Some exhibit anti-inflammatory activity .

Dehydration Homogenous Liquid–Liquid Extraction (DHLLE)

  • This method is applied for extracting and fingerprinting honey volatiles .
  • The method involves using a dehydrating agent to separate phases, followed by extraction and analysis using GC-FID/MS .

Methods for Detection

  • GC-FID/MS analyses: This analysis is used to detect different compounds, such as 3-oxo-α-ionol and 3-oxo-α-ionone, in cornflower and eucalyptus honey .
  • HS-SPME: Headspace solid-phase microextraction is used to detect 3,4-dihydro-3-oxoedulan in cornflower honey .

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid (CAS 215057-28-6)

  • Structure: Shorter propanoic acid chain (C3) without a methyl branch.
  • Properties : Reduced lipophilicity compared to the target compound due to the absence of the 3-methyl group and shorter chain. This may limit membrane permeability in biological systems.

FUBINACA 3-Methylbutanoic Acid

  • Structure: Shares the 3-methylbutanoic acid group but includes fluorinated benzofuran derivatives (e.g., AMB-FUBINACA metabolites).
  • Properties: The fluorine substituent enhances metabolic stability and receptor binding affinity, as seen in synthetic cannabinoids. The methylbutanoic acid moiety is a common metabolite in these compounds .
  • Applications: Relevant in forensic toxicology for detecting synthetic cannabinoid exposure .

Heterocyclic Variants

3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic Acid (CAS 1513723-96-0)

  • Structure : Replaces the dihydrobenzofuran ring with a brominated thiophene.
  • Properties: Thiophene’s electron-rich nature increases reactivity toward electrophilic substitution compared to the dihydrobenzofuran core.
  • Applications : Likely used in organic synthesis as a halogenated intermediate .

2-Ethoxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-yl Methanesulfonate (CAS 26225-79-6)

  • Structure : Contains ethoxy and methyl groups on the dihydrobenzofuran ring, with a methanesulfonate ester.
  • Properties : The sulfonate group enhances solubility in polar solvents, while the ethoxy substituent may stabilize the ring against oxidation.
  • Applications : Used as a pesticide, indicating agrochemical applications .

Physicochemical and Functional Comparisons

Compound Key Structural Features Lipophilicity (Predicted) Applications Notable Properties
Target Compound 3-Methylbutanoic acid + dihydrobenzofuran High Pharmaceuticals, forensics Enhanced stability, bioactivity
3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid Propanoic acid + dihydrobenzofuran Moderate Drug intermediates Reduced membrane permeability
FUBINACA 3-Methylbutanoic Acid Fluorinated benzofuran + 3-methylbutanoic acid Very high Forensic biomarkers High receptor affinity
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic Acid Thiophene + bromine + 3-methylbutanoic acid High Halogenated synthesis Electrophilic reactivity

Biological Activity

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutanoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydrobenzofuran moiety, which is known for its diverse pharmacological activities. The presence of the methylbutanoic acid structure may influence its solubility and bioactivity.

While specific mechanisms for this compound are still under investigation, compounds with similar structures have been shown to interact with various biological targets. For instance, benzofuran derivatives often exhibit activity through:

  • Receptor Modulation : Many benzofuran derivatives act as ligands for cannabinoid receptors, particularly CB2, which are involved in immune response modulation and pain relief .
  • Inhibition of Enzymatic Activity : Some studies suggest that related compounds inhibit key enzymes involved in inflammatory pathways .

Pharmacological Effects

Research indicates that derivatives of benzofuran have exhibited a range of biological activities, including:

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to reduce inflammation in various models, potentially through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some benzofuran derivatives have shown promising antimicrobial activity against various bacterial strains .
  • Antioxidant Effects : The antioxidant properties of related compounds suggest potential applications in oxidative stress-related conditions .

Case Studies

  • Study on Cannabinoid Receptor Agonism :
    A series of 2,3-dihydrobenzofuran derivatives were evaluated for their efficacy as selective CB2 agonists. The active enantiomer showed significant anti-inflammatory effects without the psychoactive side effects associated with CB1 activation .
  • Larvicidal Activity :
    Research into 1,3-benzodioxole acids indicated that structurally similar compounds can exhibit larvicidal activity against mosquito vectors like Aedes aegypti. This suggests potential applications in vector control strategies .

Research Findings Summary

Study FocusFindings
Cannabinoid Receptor ActivitySelective CB2 agonists showed anti-inflammatory effects without central side effects .
Antimicrobial ActivitySome benzofuran derivatives displayed significant antimicrobial activity against various strains .
Larvicidal PotentialRelated compounds demonstrated effective larvicidal activity against Aedes aegypti .

Q & A

Basic Questions

Q. What spectroscopic methods are essential for confirming the structure of 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutanoic acid?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for elucidating the substitution pattern of the dihydrobenzofuran ring and the butanoic acid side chain. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH). X-ray crystallography (as in ) provides definitive structural validation for crystalline derivatives.

Q. What is a standard synthetic route for 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutanoic acid?

  • Methodology : A multi-step synthesis may involve:

Lithiation-Halogenation : Use n-BuLi in THF at −78°C to deprotonate a precursor, followed by reaction with an aldehyde (e.g., 5-bromo-2-methoxybenzaldehyde).

Cyclization : Acid-catalyzed cyclization (e.g., HBr/H₂O) to form the dihydrobenzofuran core.

Side-Chain Introduction : Alkylation or Grignard reactions to attach the 3-methylbutanoic acid moiety.

  • Key Conditions :
StepReagents/ConditionsPurpose
1n-BuLi, THF, −78°CDeprotonation
2HBr/H₂O, refluxCyclization
3LiAlH₄ or Grignard reagentsChain elongation

Advanced Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., molecular weight, melting points) for this compound?

  • Methodology : Cross-validate data using authoritative databases (e.g., PubChem, Reaxys) and primary literature. For example:

  • lists a molecular weight of 192.21 for a related propanoic acid derivative (C₁₁H₁₂O₃), while reports 103.08 for a shorter-chain analogue (C₃H₅NO₃). Researchers must confirm the target compound’s formula (likely C₁₃H₁₆O₃) via high-resolution MS and elemental analysis .
    • Data Validation : Use differential scanning calorimetry (DSC) to verify melting points and chromatographic purity assays (HPLC) to rule out impurities.

Q. What strategies optimize the yield of 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutanoic acid in multi-step syntheses?

  • Methodology :

  • Protecting Groups : Temporarily protect the carboxylic acid during reactive steps (e.g., esterification) to prevent side reactions.
  • Catalysis : Employ transition-metal catalysts (e.g., Pd for cross-couplings) to enhance regioselectivity in dihydrobenzofuran formation.
  • Byproduct Analysis : Use LC-MS to identify and quantify intermediates, adjusting stoichiometry or reaction time to minimize undesired pathways.

Q. How does the stereoelectronic environment of the dihydrobenzofuran ring influence the compound’s reactivity?

  • Methodology : Computational studies (DFT) can model electron density distribution, while kinetic isotope effects (KIE) probe transition states during reactions like electrophilic substitution. For example, the electron-rich furan oxygen directs electrophiles to the 5-position, critical for functionalization.

Application-Oriented Questions

Q. What role does this compound play in structure-activity relationship (SAR) studies for bioactive molecules?

  • Methodology : Derivatives of dihydrobenzofuran are common in medicinal chemistry (e.g., Darifenacin, ). Researchers can:

Modify Substituents : Vary the alkyl chain length (e.g., propanoic vs. butanoic acid) to assess bioavailability.

Assay Binding Affinity : Use surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., muscarinic receptors) .

Q. What advanced chromatographic techniques are suitable for analyzing trace impurities in this compound?

  • Methodology :

  • UPLC-MS/MS : Provides high sensitivity for detecting sub-1% impurities.
  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed.

Data Contradictions and Validation

  • Molecular Formula Conflicts : (C₁₁H₁₂O₃) and (C₃H₅NO₃) highlight the need for rigorous characterization. Researchers should prioritize peer-reviewed syntheses (e.g., ) over supplier data .

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